1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine
Description
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-(4-fluoro-2-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-8H,13H2,1-3H3 |
InChI Key |
VRFGIRKAXQISOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrophenol and isopropyl bromide.
Reaction Conditions: The nitrophenol is first reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form the isopropoxy derivative.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Final Step: The resulting amine is then subjected to a reductive amination reaction with acetaldehyde to yield the final product, 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine.
Chemical Reactions Analysis
1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, ketones, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine may exhibit significant pharmacological properties. The presence of the fluorine atom is known to influence metabolic stability and bioavailability in drug design. Studies have shown that fluoro-substituted phenylamines can act as effective inhibitors in various biological pathways, including those related to neurological disorders and cancer treatment.
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored fluoro-substituted phenylamines as potential antidepressants. The findings suggested that modifications, such as the addition of alkoxy groups, could enhance serotonin receptor affinity, which is crucial for antidepressant efficacy.
- Anticancer Properties : In another investigation, compounds structurally similar to 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine were tested for anticancer activity. Results indicated that these compounds could inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival.
Biochemical Applications
Biochemical Research
This compound's structural features make it valuable in biochemical research, particularly in the study of enzyme interactions and receptor binding. Its ability to modulate biological systems can be leveraged to understand disease mechanisms better.
Case Study Example
A research article highlighted the use of such compounds in proteomics studies, where they were employed as probes to identify and characterize protein interactions. This application is crucial for developing targeted therapies and understanding complex biological processes.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluoro and isopropoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine (QD-1729)
- Structure : Lacks the 4-fluoro substituent but retains the 2-isopropoxy group on the phenyl ring.
- Reduced lipophilicity (logP) compared to the 4-fluoro analog, impacting membrane permeability.
- Synthesis & Applications : Produced by Combi-Blocks with 95% purity (CAS: 953901-33-2), this compound serves as a precursor for chiral amines in enantioselective transport studies .
1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine
- Structure : Features methoxy (C3) and isopropoxy (C4) groups instead of 4-fluoro and 2-isopropoxy.
- Key Differences :
- Methoxy is a stronger electron-donating group than fluorine, increasing electron density on the aromatic ring.
- Higher molecular weight (209.29 g/mol vs. ~195 g/mol for the target compound) due to methoxy substitution.
- Properties: Liquid at room temperature; stored at 4°C. Potential applications in drug discovery due to its amine functionality .
1-(4-Fluorophenyl)-2-methylpropan-2-amine
- Structure : Branched amine (2-methylpropan-2-amine) with a 4-fluorophenyl group.
- Higher basicity (pKa ~10) compared to primary amines like the target compound.
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- Structure : Trifluoromethyl group at C4 and a tertiary amine.
- Key Differences :
- Trifluoromethyl is strongly electron-withdrawing, creating a more electron-deficient aromatic system.
- Increased lipophilicity (logP ~2.5) enhances blood-brain barrier penetration.
- Applications : Used in the synthesis of agrochemicals and pharmaceuticals .
Comparative Analysis Table
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions involving alkylation of a fluorophenol precursor followed by reductive amination. For example:
- Step 1 : Alkylation of 4-fluoro-2-(propan-2-yloxy)phenol with bromoethane in the presence of a base (e.g., K₂CO₃) under reflux in acetone .
- Step 2 : Reductive amination of the intermediate ketone using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol .
- Key Variables : Temperature (>60°C for alkylation), solvent polarity (DMF improves solubility), and stoichiometric ratios (1:1.2 phenol:bromoethane). Yields range from 65–85% depending on purification (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Methods :
- ¹H/¹³C NMR : Identify substituent positions via coupling constants (e.g., aromatic protons at δ 6.8–7.2 ppm with J = 8–10 Hz for para-fluoro) and propan-2-yloxy group signals (δ 1.3 ppm for CH₃, δ 4.5 ppm for OCH) .
- FT-IR : Confirm amine (-NH₂ stretch at ~3350 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve stereochemistry and crystal packing using SHELX software for refinement .
Q. How does the propan-2-yloxy group influence the compound’s physicochemical properties?
- Impact :
- Lipophilicity : Increases logP by ~0.5 compared to methoxy analogs, enhancing membrane permeability .
- Steric Effects : The branched isopropyl group reduces rotational freedom, potentially stabilizing receptor-binding conformations .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
- Case Study : Inconsistent IC₅₀ values (e.g., 10 µM vs. 25 µM in kinase inhibition assays) may arise from:
- Assay Conditions : Variations in pH (7.4 vs. 6.8), ionic strength, or reducing agents (e.g., DTT) altering compound stability .
- Receptor Conformational States : Molecular dynamics simulations (e.g., using GROMACS) can model interactions with active vs. inactive receptor states .
- Resolution : Standardize buffer systems and validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Resolution :
- Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) for baseline separation (α > 1.5) .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts in ketone reductions to achieve >90% ee .
Q. How do structural modifications at the 4-fluoro position affect receptor binding?
- SAR Insights :
- Substitution Effects : Replacing fluorine with trifluoromethyl (CF₃) increases steric bulk but reduces electronegativity, altering hydrogen-bonding interactions .
- Data Table :
| Substituent | Binding Affinity (Kd, nM) | Selectivity Ratio (Target A/B) |
|---|---|---|
| -F | 12 ± 2 | 5:1 |
| -CF₃ | 8 ± 1 | 2:1 |
| -OCH₃ | 25 ± 3 | 10:1 |
- Conclusion : Fluorine optimizes affinity/selectivity balance for neurological targets .
Methodological Guidance
Designing a stability study under physiological conditions
- Protocol :
Incubation : Prepare 1 mM compound in PBS (pH 7.4) and human liver microsomes (37°C).
Time Points : Analyze degradation at 0, 1, 3, 6, 12, 24h via LC-MS.
Metabolite ID : Use Q-TOF MS/MS to detect oxidative dealkylation (m/z +16) or amine glucuronidation .
- Key Parameters : Half-life (t₁/₂) >6h indicates suitability for in vivo studies .
Troubleshooting low yields in reductive amination
- Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
